molecular formula C17H10ClF4N3O3 B11487091 N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

Cat. No.: B11487091
M. Wt: 415.7 g/mol
InChI Key: FTPMHJZUKJYWLS-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide is a synthetic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a 3-chlorophenyl group, a trifluoromethyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For example, the reaction of 3-chlorophenylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine can yield the desired imidazolidinone intermediate.

    Introduction of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced by reacting the imidazolidinone intermediate with 2-fluorobenzoyl chloride in the presence of a base such as pyridine. This step typically requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxo derivatives of the imidazolidinone core.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted fluorobenzamide derivatives.

Scientific Research Applications

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chlorophenyl)-2,5-dioxo-4-methylimidazolidin-4-yl]-2-fluorobenzamide: Similar structure but lacks the trifluoromethyl group.

    N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-chlorobenzamide: Similar structure but has a chlorobenzamide moiety instead of a fluorobenzamide moiety.

Uniqueness

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide is unique due to the presence of both the trifluoromethyl group and the fluorobenzamide moiety. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10ClF4N3O3

Molecular Weight

415.7 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

InChI

InChI=1S/C17H10ClF4N3O3/c18-9-4-3-5-10(8-9)25-14(27)16(17(20,21)22,24-15(25)28)23-13(26)11-6-1-2-7-12(11)19/h1-8H,(H,23,26)(H,24,28)

InChI Key

FTPMHJZUKJYWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)C(F)(F)F)F

Origin of Product

United States

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